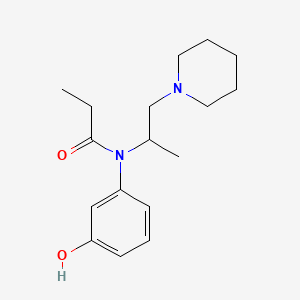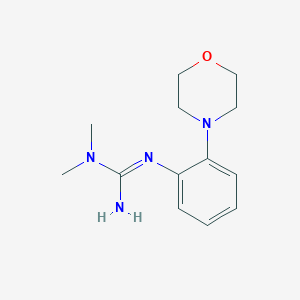
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a guanidine group substituted with a morpholine ring and two methyl groups
Vorbereitungsmethoden
The synthesis of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to obtain diverse guanidines with yields up to 81%. The reaction conditions are typically mild, making this method suitable for industrial production.
Analyse Chemischer Reaktionen
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is being developed as a short-acting anti-diabetic insulin secretagogue. It has shown a biphasic insulin-releasing effect in rats, making it a potential candidate for diabetes treatment.
Medicine: Its potential use as an insulin secretagogue highlights its importance in medical research, particularly in the development of new treatments for diabetes.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-2-(2-morpholinophenyl)guanidine involves its interaction with specific molecular targets and pathways. As an insulin secretagogue, it stimulates the release of insulin from pancreatic beta cells. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve the modulation of ion channels and signaling pathways related to insulin secretion .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-2-(2-morpholinophenyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted guanidines: These compounds share a similar guanidine core but differ in their substituents, leading to variations in their chemical properties and applications.
S-Methylisothioureas: These compounds are often used as starting materials for the synthesis of guanidines and have distinct reactivity patterns compared to this compound.
Eigenschaften
CAS-Nummer |
131677-86-6 |
|---|---|
Molekularformel |
C13H20N4O |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17/h3-6H,7-10H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
YIMGGHGOVMBIJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


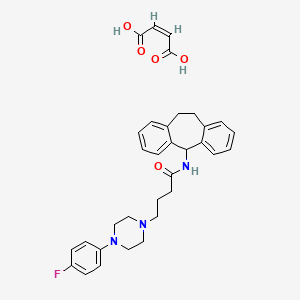
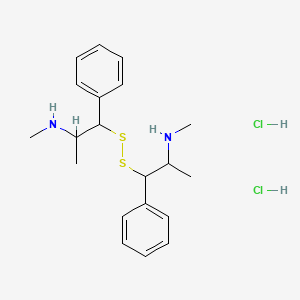
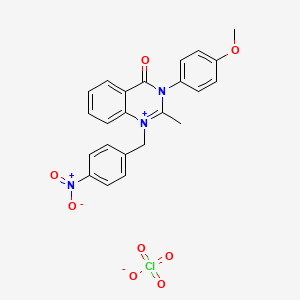

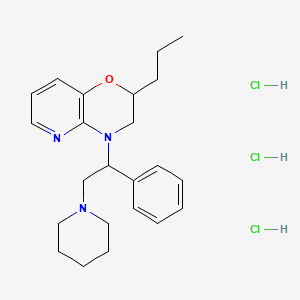
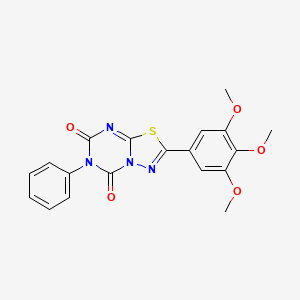



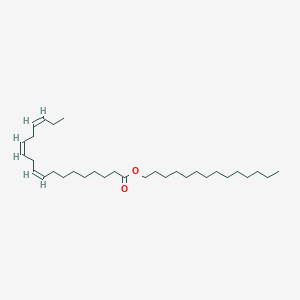
![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
